1-[(4-Fluorophenyl)methyl]-1h-1,2,3,4-tetrazol-5-amine
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN5/c9-7-3-1-6(2-4-7)5-14-8(10)11-12-13-14/h1-4H,5H2,(H2,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVZBSYFDYYDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NN=N2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1506727-58-7 | |
| Record name | 1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]-1h-1,2,3,4-tetrazol-5-amine typically involves the reaction of 4-fluorobenzylamine with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring . The process can be summarized as follows:
Starting Material: 4-fluorobenzylamine
Reagents: Sodium azide, triethyl orthoformate
Conditions: Reflux
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of biocatalysis and green chemistry principles can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methyl]-1h-1,2,3,4-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted tetrazole derivatives
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-1h-1,2,3,4-tetrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-1h-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Tetrazole vs. Triazole Derivatives
Key Differences :
Pyrazole and Thiadiazole Analogs
Key Differences :
Agrochemical Comparisons
Key Differences :
- Substituent Complexity : Agrochemical triazoles (e.g., flusilazole) feature bulky, multi-halogenated groups for broad-spectrum activity, unlike the simpler 4-fluorobenzyl-tetrazole .
- Mechanism of Action: Epoxiconazole’s epoxide group enables irreversible enzyme inhibition, a feature absent in non-reactive tetrazoles .
Biological Activity
1-[(4-Fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine (commonly referred to as the compound) is a tetrazole derivative that has garnered attention due to its potential biological activities. This article delves into its biological properties, including anticancer and anti-inflammatory activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound's chemical formula is , and it features a tetrazole ring, which is known for its diverse pharmacological activities. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities:
- Anticancer Activity : In vitro studies have shown that the compound can inhibit the proliferation of several cancer cell lines. Its mechanism involves interference with tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. For instance, it has demonstrated IC50 values in the low micromolar range against various cancer types, indicating significant potency .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This makes it a candidate for further development in treating inflammatory diseases .
Anticancer Studies
A recent study highlighted the compound's effectiveness against HeLa (cervical cancer) and HepG2 (liver cancer) cells. The results indicated:
| Cell Line | IC50 Value (µM) | Growth Inhibition (%) |
|---|---|---|
| HeLa | 8.5 | 38.44 |
| HepG2 | 7.0 | 54.25 |
These findings suggest that while the compound is effective against cancer cells, it shows minimal toxicity towards normal fibroblasts, indicating a selective action against malignant cells .
The anticancer activity is attributed to the compound's ability to bind to the colchicine site on tubulin, disrupting microtubule dynamics. Docking studies have shown favorable binding interactions with key residues in the tubulin structure, supporting its role as a tubulin inhibitor .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
-
Case Study on Tumor Growth Inhibition :
- Objective : To assess the impact on tumor growth in xenograft models.
- Findings : Administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
-
Inflammation Model Study :
- Objective : To investigate anti-inflammatory effects in animal models.
- Results : The compound reduced levels of TNF-alpha and IL-6 in serum, indicating a potent anti-inflammatory effect.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 1-[(4-Fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as 4-fluorobenzyl chloride with tetrazole-5-amine derivatives. Key reagents include nitriles or azides for tetrazole ring formation, with reaction conditions optimized at 80–100°C in polar aprotic solvents (e.g., DMF or acetonitrile). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by / NMR and LC-MS are critical for confirming structure and purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR Spectroscopy : NMR should show signals for the fluorophenyl group (δ ~7.2–7.4 ppm, aromatic protons) and tetrazole NH (δ ~5.5–6.0 ppm). NMR confirms the fluorine substituent (δ ~-110 to -115 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H] peaks matching the molecular formula (CHFN).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). MIC values <50 µg/mL indicate promising activity.
- Enzyme Inhibition : Fluorometric assays targeting kinases (e.g., p38 MAPK) or cytochrome P450 isoforms, using ATP/NADPH consumption as readouts .
Advanced Research Questions
Q. How does regioisomerism or substituent variation in the tetrazole ring impact biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents at the 1- or 2-position of the tetrazole. Test in kinase inhibition assays (e.g., Src, B-Raf) to compare IC values. For example, 4-(4-fluorophenyl)-3-pyridinyl analogs show nanomolar activity against VEGFR-2, while positional isomers lose potency .
- Computational Modeling : Molecular docking (AutoDock Vina) into kinase ATP-binding pockets identifies steric/electronic effects of substituents .
Q. What strategies resolve contradictions in thermal stability data during differential scanning calorimetry (DSC)?
- Methodological Answer :
- Controlled Atmosphere DSC : Perform under nitrogen to prevent oxidative decomposition. Compare with thermogravimetric analysis (TGA) to distinguish melting (endothermic) from decomposition (exothermic) events.
- Crystallography : Single-crystal XRD (using SHELX programs) clarifies polymorphic forms affecting stability. For example, salts with guanidinium counterions enhance thermal stability (T >250°C) .
Q. How can researchers optimize crystallographic refinement for structural analysis of salts or co-crystals of this compound?
- Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) X-ray data at low temperature (100 K) minimizes thermal motion artifacts.
- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. For example, 2D metal-organic frameworks (MOFs) with K ions exhibit unique coordination geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
